2-(Methylthio)cyclohexanone
Overview
Description
2-(Methylthio)cyclohexanone is an organic compound with the molecular formula C7H12OS It is a 2-substituted cyclohexanone, where a methylthio group (-SCH3) is attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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From 1-Cyclohexenyloxytrimethylsilane and 2,5-Cyclohexadien-1-one
Reaction Conditions: The synthesis involves the reaction of 1-cyclohexenyloxytrimethylsilane with 2,5-cyclohexadien-1-one under specific conditions to yield 2-(Methylthio)cyclohexanone.
Catalysts and Reagents: This method typically requires the use of catalysts and specific reagents to facilitate the reaction.
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Reduction of this compound
Reaction Conditions: The reduction of this compound using different hydrides has been studied to understand the stereoselectivity of the product.
Reagents: Common hydrides used in this process include sodium borohydride and lithium aluminum hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: Oxidation of 2-(Methylthio)cyclohexanone can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Products: The oxidation typically yields sulfoxides or sulfones, depending on the reaction conditions.
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Reduction
Reagents and Conditions: Reduction reactions using hydrides like sodium borohydride or lithium aluminum hydride.
Products: These reactions can produce alcohols or other reduced forms of the compound.
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Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or other nucleophiles.
Products: These reactions can introduce new functional groups into the cyclohexanone ring.
Scientific Research Applications
Chemistry
2-(Methylthio)cyclohexanone is used as a substrate in organic synthesis. It can be employed in the synthesis of cyclic nitrones, which are valuable intermediates in the preparation of various organic compounds .
Biology and Medicine
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)cyclohexanone involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones. In reduction reactions, the carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Comparison with Similar Compounds
Similar Compounds
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Cyclohexanone
Comparison: Cyclohexanone lacks the methylthio group, making it less reactive in certain types of chemical reactions compared to 2-(Methylthio)cyclohexanone.
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2-(Methylthio)cyclopentanone
Comparison: This compound has a similar structure but with a five-membered ring instead of a six-membered ring, which affects its chemical reactivity and physical properties.
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2-(Ethylthio)cyclohexanone
Comparison: The ethylthio group provides different steric and electronic effects compared to the methylthio group, leading to variations in reactivity and application.
Uniqueness
This compound is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
IUPAC Name |
2-methylsulfanylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABNUVNDKOIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401159 | |
Record name | 2-(Methylthio)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52190-35-9 | |
Record name | 2-(Methylthio)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylthio)cyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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